

4-Ethylaniline-D11: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethylaniline-D11**

Cat. No.: **B12393937**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of **4-Ethylaniline-D11**, a deuterated isotopologue of 4-ethylaniline. This document is intended for professionals in research and development who require in-depth information on this compound. Due to the limited availability of experimental data for the deuterated form, this guide leverages data from its non-deuterated counterpart, 4-ethylaniline, and discusses the anticipated effects of isotopic labeling.

Core Chemical and Physical Properties

4-Ethylaniline-D11 is a stable, isotopically labeled form of 4-ethylaniline where eleven hydrogen atoms have been replaced by deuterium. This substitution is useful in various research applications, including as an internal standard in mass spectrometry-based quantification and in mechanistic studies of chemical reactions.

Table 1: General Properties of **4-Ethylaniline-D11** and 4-Ethylaniline

Property	4-Ethylaniline-D11	4-Ethylaniline
CAS Number	1219802-96-6[1][2]	589-16-2[3][4][5]
Molecular Formula	C ₈ D ₁₁ N	C ₈ H ₁₁ N
Molecular Weight	132.25 g/mol	121.18 g/mol
Appearance	Not specified; likely a liquid	Clear yellow to red-brown liquid

Table 2: Physicochemical Data for 4-Ethylaniline (Non-Deuterated)

Note: Experimental data for **4-Ethylaniline-D11** is not readily available. The properties of the deuterated compound are expected to be very similar to the non-deuterated form. Minor differences in boiling point, melting point, and density may exist due to the increased mass of deuterium.

Property	Value
Melting Point	-5 °C
Boiling Point	216 °C
Density	0.975 g/mL at 25 °C
Flash Point	85 °C
Water Solubility	Immiscible
Refractive Index (n _{20/D})	1.554
pKa	5.00 (+1) at 25 °C

Isotopic Effects on Physicochemical Properties

The substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of a molecule, primarily due to the greater mass of deuterium. This is known as the kinetic isotope effect. While specific experimental data for **4-Ethylaniline-D11** is scarce, the following effects can be anticipated:

- Boiling and Melting Points: Deuterated compounds often exhibit slightly higher boiling and melting points compared to their non-deuterated analogs due to stronger intermolecular forces (van der Waals forces) arising from the lower vibrational amplitude of the C-D bond compared to the C-H bond.
- Polarity and Solubility: Deuteration can slightly alter the polarity and, consequently, the solubility of a molecule. However, for a compound like 4-ethylaniline, which is already immiscible in water, a significant change in its aqueous solubility is not expected. Its solubility in organic solvents is likely to remain similar.
- Basicity (pKa): Deuteration can influence the basicity of amines. Studies on other deuterated amines have shown a slight increase in basicity (higher pKa). This is attributed to the lower zero-point energy of the N-D bond compared to the N-H bond.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **4-Ethylaniline-D11** would be analogous to those used for other aniline derivatives. Below are generalized methodologies.

Determination of Melting Point

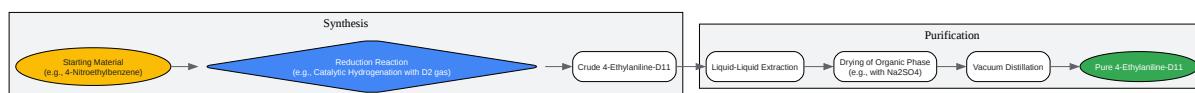
The melting point can be determined using a standard melting point apparatus. A small amount of the sample is placed in a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the sample melts is recorded as the melting point.

Determination of Boiling Point

The boiling point can be determined by distillation. The liquid is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For small quantities, a micro-boiling point determination method using a capillary tube can be employed.

Determination of Solubility

The solubility of **4-Ethylaniline-D11** in various solvents can be determined by adding a known amount of the compound to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved


compound is then measured, often by spectroscopic methods or by evaporating the solvent and weighing the residue. For compounds like 4-ethylaniline that are immiscible with water, the focus would be on its solubility in various organic solvents.

Determination of pKa (Potentiometric Titration)

The pKa of an amine can be determined by potentiometric titration. A solution of the amine in a suitable solvent (e.g., a water-ethanol mixture for poorly water-soluble amines) is titrated with a standard acid solution (e.g., HCl). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the amine has been protonated.

Synthesis and Purification Workflow

The synthesis of **4-Ethylaniline-D11** would likely involve the deuteration of 4-ethylaniline or a precursor. A general workflow for the synthesis and purification of an aniline derivative is presented below. This can be adapted for the deuterated compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **4-Ethylaniline-D11**.

Safety and Handling

4-Ethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is crucial to handle **4-Ethylaniline-D11** with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-Ethylaniline | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethylaniline | [lookchem](http://lookchem.com) [lookchem.com]
- 5. 4-Ethylaniline 98 589-16-2 [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Ethylaniline-D11: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12393937#4-ethylaniline-d11-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com